N-(4-formyl-2-pyridyl)acetamide
Description
N-(4-Formyl-2-pyridyl)acetamide (CAS: 149141-10-6) is a pyridine-derived acetamide featuring a formyl group at the 4-position of the pyridine ring and an acetamide substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the electron-deficient pyridine core with a reactive formyl group, enabling applications in cross-coupling reactions, Schiff base formation, and further derivatization .
Properties
IUPAC Name |
N-(4-formylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)10-8-4-7(5-11)2-3-9-8/h2-5H,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKTVLVHILBSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-2-pyridyl)acetamide typically involves the reaction of 4-formyl-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-2-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-carboxy-2-pyridylacetamide.
Reduction: N-(4-hydroxymethyl-2-pyridyl)acetamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-formyl-2-pyridyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of N-(4-formyl-2-pyridyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The acetamide group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Structural and Functional Comparisons
Reactivity :
- The formyl group in this compound enhances electrophilicity, making it suitable for condensation reactions (e.g., forming hydrazones or imines). In contrast, sulfanyl-containing analogs (e.g., ) exhibit nucleophilic reactivity due to the sulfur atom .
- Electron-withdrawing groups (e.g., nitro in N-(4-nitrophenethyl)acetamide) increase stability but reduce solubility in polar solvents compared to the formyl variant .
Synthetic Utility :
- This compound’s synthesis route is less documented but likely parallels methods for pyridyl acetamides, such as nucleophilic substitution of chloroacetamide derivatives .
- Compounds like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide are synthesized via thiol-displacement reactions, emphasizing sulfur’s role in constructing heterocyclic frameworks .
- Applications: Pharmaceutical Intermediates: N-(4-Nitrophenethyl)acetamide is pivotal in synthesizing antihypertensive agents, while this compound’s formyl group facilitates derivatization into bioactive molecules . Material Science: Aminohexyl acetamides (e.g., ) are used in surface modification due to their amine functionality, whereas the formyl analog may serve in covalent immobilization strategies .
Stability and Commercial Availability
- This compound is listed as discontinued by CymitQuimica (), suggesting challenges in large-scale production or stability. This contrasts with analogs like N-(4-nitrophenethyl)acetamide, which remain commercially available .
- The formyl group’s susceptibility to oxidation or hydrolysis may limit shelf life compared to more stable derivatives (e.g., methyl or nitro-substituted compounds).
Biological Activity
N-(4-formyl-2-pyridyl)acetamide is a pyridine derivative characterized by the presence of both a formyl group at the 4-position and an acetamide group at the 2-position. This unique structure endows the compound with distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 164.17 g/mol
- Appearance : Light yellow solid
- Purity : ≥ 97%
Synthesis
The synthesis of this compound typically involves the reaction of 4-formyl-2-pyridinecarboxylic acid with acetic anhydride under reflux conditions, followed by purification through recrystallization. This method allows for efficient production of the compound, which can be scaled up for industrial applications.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. The acetamide group enhances binding stability through hydrogen bonding and hydrophobic interactions.
Anticancer Potential
Research indicates that derivatives related to this compound may possess significant anticancer properties. For instance, studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance selectivity and potency against specific cancer types .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer progression and inflammation. The ability to interact with enzyme active sites suggests its utility in designing targeted therapies for conditions such as cancer and inflammatory diseases .
Case Studies
- Antiproliferative Activity : In vitro studies have demonstrated that this compound derivatives show selective growth inhibition in cancer cell lines, with GI50 values indicating potent activity against melanoma and prostate cancer cells .
- Inflammatory Response Modulation : Similar compounds have been evaluated for their dual inhibition capabilities on inflammatory pathways, showing promise in reducing tumor necrosis factor alpha (TNFα) release in preclinical models .
Comparative Analysis
The biological activity of this compound can be compared to other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)acetamide | Lacks formyl group | Moderate enzyme inhibition |
| N-(4-nitrophenyl)acetamide | Contains a nitro group | Antimicrobial properties |
| N-(4-methyl-2-pyridyl)acetamide | Contains a methyl group | Reduced anticancer efficacy |
| This compound | Unique formyl and acetamide groups | High anticancer potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
